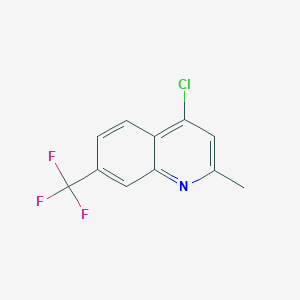

4-Chloro-2-methyl-7-(trifluoromethyl)quinoline

Overview

Description

Molecular Formula: C₁₁H₇ClF₃N Molecular Weight: 245.63 g/mol CAS Registry Number: 18529-09-4 This compound features a quinoline backbone substituted with a chlorine atom at position 4, a methyl group at position 2, and a trifluoromethyl (CF₃) group at position 5. Its structural uniqueness arises from the combination of electron-withdrawing (Cl, CF₃) and electron-donating (CH₃) groups, which influence its electronic properties, solubility, and reactivity. It is commercially produced by suppliers like Dayang Chem (Hangzhou) Co., Ltd., highlighting its industrial relevance in pharmaceutical and agrochemical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline typically involves the reaction of 2-methylquinoline with chlorinating agents and trifluoromethylating reagents. One common method includes the use of N-chlorosuccinimide (NCS) for chlorination and trifluoromethyl iodide (CF3I) for trifluoromethylation under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoline derivative, while oxidation can produce quinoline N-oxide .

Scientific Research Applications

Introduction to 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline

This compound is a fluorinated quinoline derivative recognized for its diverse applications in scientific research, particularly in medicinal chemistry, agrochemicals, and materials science. With a molecular formula of C₁₁H₇ClF₃N and a molecular weight of 245.63 g/mol, this compound exhibits unique structural features that enhance its biological activities.

Medicinal Chemistry

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent. The trifluoromethyl group enhances lipophilicity, which may improve cell membrane permeability and bioavailability critical for antimicrobial efficacy .

Antitumor Activity

In vivo studies have evaluated the compound's antitumor properties using tumor-bearing animal models. Results indicate that treatment with this compound can lead to reduced tumor size and improved survival rates compared to untreated controls. This suggests its potential role in cancer therapy.

Antimalarial Development

this compound has been utilized as a precursor in synthesizing new antimalarial compounds. For instance, it served as a starting material for developing analogs of amodiaquine, aiming to enhance efficacy against chloroquine-resistant strains of Plasmodium berghei. These synthesized compounds exhibited promising antiplasmodial activities in both in vitro and in vivo models .

Agrochemicals

The compound is also employed in the production of agrochemicals, where its unique properties contribute to the development of effective pesticides and herbicides. Its fluorinated structure often enhances the stability and effectiveness of these agricultural products.

Materials Science

In materials science, this compound is used as a building block for synthesizing more complex fluorinated compounds. Its application in creating advanced materials highlights its versatility beyond biological uses.

Case Study 1: Antimicrobial Efficacy

A series of studies focused on the antimicrobial properties of this compound revealed significant activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicated that the compound is effective at low concentrations, making it a candidate for further development as an antibiotic agent.

Case Study 2: Antitumor Activity

In research involving tumor-bearing mice, administration of this compound resulted in notable tumor size reduction and enhanced survival rates. These findings support further exploration into its mechanisms of action and potential therapeutic applications in oncology.

Case Study 3: Antimalarial Drug Development

The compound's role in synthesizing new antimalarial agents was highlighted through studies that demonstrated its effectiveness against chloroquine-resistant malaria parasites. The synthesized derivatives showed promising results in preclinical evaluations, indicating potential for future clinical applications .

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers of Trifluoromethyl-Substituted Chloroquinolines

The position of the trifluoromethyl group significantly alters physicochemical and biological properties:

Key Differences :

- Electronic Effects: The CF₃ group at C7 (target compound) enhances electron withdrawal at the quinoline core compared to C6 or C8 isomers, affecting nucleophilic aromatic substitution (SNAr) reactivity .

Haloquinolines with Mixed Substituents

Fluoro- and Chloro-Substituted Analogues

- 7-Fluoro vs. 7-Chloro Substitution: 7-Fluoroquinolines (e.g., 4-Chloro-7-fluoro-6-methyl-2-CF₃-quinoline, CAS N/A) exhibit lower biological activity due to weaker electron withdrawal and susceptibility to SNAr reactions with amines . 7-Chloro derivatives (e.g., target compound) are more stable and preferred in drug design for resistance reversal in antimalarials .

Bromo and Hydroxy Derivatives

- 7-Chloro-4-hydroxy-2-CF₃-quinoline (CAS 57124-20-6): The hydroxyl group improves aqueous solubility but reduces membrane permeability compared to the target compound .

Methyl-Substituted Analogues

- 4-Chloro-5,7-dimethylquinoline: Lacks the CF₃ group, reducing electron withdrawal and metabolic stability .

- 4-Chloro-2-methyl-7-CF₃-quinoline: The methyl group at C2 enhances steric protection of the C4 chlorine, reducing unintended substitution reactions .

Biological Activity

4-Chloro-2-methyl-7-(trifluoromethyl)quinoline is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a chlorine atom and a trifluoromethyl group, enhance its biological activity, making it a candidate for drug development in various therapeutic areas, particularly antimicrobial and antitumor applications.

- Molecular Formula : C₁₁H₇ClF₃N

- Molecular Weight : 245.63 g/mol

- Structure : The compound consists of a fused benzene and pyridine ring, contributing to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting that it could serve as a potential antibiotic agent. The trifluoromethyl group enhances lipophilicity, which may improve cell membrane permeability and bioavailability, crucial for antimicrobial efficacy.

Antitumor Activity

The compound has also been investigated for its antitumor properties. Preliminary studies suggest that it interacts with enzymes involved in metabolic pathways and may affect DNA and protein interactions, which are critical for tumor growth inhibition. These interactions provide insights into the mechanisms through which this compound may exert its biological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound binds to various enzymes, potentially inhibiting their activity.

- DNA Interaction : It may interact with DNA, disrupting replication processes in cancer cells.

- Protein Binding : Its binding affinity with proteins involved in metabolic pathways suggests a multifaceted mechanism of action .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Antibacterial Studies : In vitro tests have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it is effective at low concentrations.

- Antitumor Studies : In vivo studies using tumor-bearing animal models have shown that treatment with this compound results in reduced tumor size and improved survival rates compared to untreated controls .

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Notable Features |

|---|---|---|

| 4-Chloroquinoline | C₉H₇ClN | Lacks trifluoromethyl group; used in pharmaceuticals |

| 7-Trifluoromethylquinoline | C₉H₆F₃N | No chlorine substitution; studied for similar activities |

| 2-Methylquinoline | C₉H₇N | Base structure without halogen substitutions |

The unique combination of chlorine and trifluoromethyl groups in this compound significantly enhances its reactivity and biological activity compared to other quinoline derivatives .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline, and how do reaction conditions influence product purity?

- Methodological Answer : A common approach involves cyclocondensation reactions. For example, zinc(II)-mediated coupling of cyclopropyl acetylene with 4-chloro-2-trifluoroacetylaniline in toluene with triethylamine as a base yields structurally related quinoline derivatives. Reaction optimization (e.g., temperature control at 50°C, solvent selection) minimizes byproducts like O-acylation isomers, which can arise from competing acylation pathways . Purification via silica gel chromatography (hexane/ethyl acetate gradients) ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm substituent positions (e.g., trifluoromethyl at C7, methyl at C2) and monitor reaction progress.

- X-ray crystallography : Resolves dihedral angles (e.g., 88.8° between quinoline and cyclopropyl rings in analogs) and validates bond lengths (C–Cl: ~1.73 Å) .

- Mass spectrometry : High-resolution ESI-MS determines molecular weight (e.g., 245.63 g/mol for CHClFN) .

Advanced Research Questions

Q. How can structural modifications at the 2-methyl or 7-trifluoromethyl positions enhance bioactivity?

- Methodological Answer :

- Substituent replacement : Replacing the 2-methyl group with a piperazinyl or morpholinyl moiety improves solubility and target affinity, as seen in anticancer quinolines .

- Trifluoromethyl tuning : Electron-withdrawing CF groups enhance metabolic stability. For example, 7-CF analogs exhibit superior c-Met kinase inhibition (IC < 1 μM) compared to non-fluorinated derivatives .

- In silico docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding modes to enzymes like AChE or bacterial topoisomerases .

Q. What strategies resolve contradictions in reaction outcomes, such as unexpected isomer formation?

- Methodological Answer :

- Reagent selection : Using NaOH with acetyl chloride favors N-acylation over O-acylation, avoiding side products like pyrano[3,2-c]quinoline-diones .

- Kinetic vs. thermodynamic control : Lower temperatures (25°C) favor kinetic products (e.g., ethyl 4-(2-chloroacetoxy) intermediates), while higher temperatures (50°C) drive thermodynamically stable isomers .

- Byproduct analysis : LC-MS and TLC monitor reaction progress, enabling early intervention in multi-step syntheses .

Q. How do researchers evaluate the anticancer potential of this compound and its derivatives?

- Methodological Answer :

- In vitro cytotoxicity : MTT assays against tumor cell lines (e.g., HeLa, MCF-7) with IC values <10 μM indicate potency. For example, 6-methoxy-4-trifluoromethyl derivatives show 60–80% inhibition at 5 μM .

- Mechanistic studies : Western blotting detects apoptosis markers (e.g., caspase-3 cleavage) and kinase inhibition (e.g., phospho-ERK downregulation) .

- In vivo models : Xenograft mice treated with 50 mg/kg/day show reduced tumor volume (p < 0.05) vs. controls .

Q. What analytical methods quantify trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-DAD/UV : Reversed-phase C18 columns (acetonitrile/water + 0.1% TFA) separate impurities like unreacted aniline precursors (<0.5% area) .

- GC-MS : Detects volatile byproducts (e.g., ethyl chloroacetate) with detection limits of 0.01% .

- Elemental analysis : Validates Cl and F content (±0.3% deviation from theoretical) .

Properties

IUPAC Name |

4-chloro-2-methyl-7-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N/c1-6-4-9(12)8-3-2-7(11(13,14)15)5-10(8)16-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXIMYKBHAMAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406083 | |

| Record name | 4-chloro-2-methyl-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18529-09-4 | |

| Record name | 4-chloro-2-methyl-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18529-09-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.